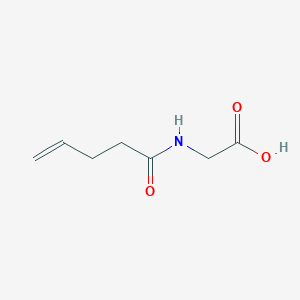

Glycine, N-(1-oxo-4-pentenyl)- (9CI)

Descripción general

Descripción

Glycine, N-(1-oxo-4-pentenyl)- (9CI): is a chemical compound with the molecular formula C7H11NO3This compound belongs to the family of α,β-unsaturated ketones and is found naturally in various plants and fruits. It has been studied for its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(1-oxo-4-pentenyl)- (9CI) typically involves the reaction of glycine with 4-pentenoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of Glycine, N-(1-oxo-4-pentenyl)- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Análisis De Reacciones Químicas

Types of Reactions: Glycine, N-(1-oxo-4-pentenyl)- (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the pentenyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted glycine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Glycine derivatives have been explored for their potential therapeutic effects due to their structural similarity to biologically active compounds. Research indicates that compounds with glycine moieties can exhibit anti-inflammatory and anti-cancer properties. For instance, studies have shown that glycine derivatives can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS in cell models .

Case Study: Anti-inflammatory Activity

A study published in the Journal of Food Biochemistry demonstrated the anti-inflammatory effects of certain glycine derivatives. The results indicated that these compounds could suppress inflammatory markers in RAW 264.7 cells, suggesting their potential as therapeutic agents for inflammatory diseases .

Agricultural Applications

In agriculture, glycine derivatives are being investigated as plant growth regulators (PGRs). These compounds can enhance plant growth, improve yield, and increase resistance to abiotic stresses such as drought and salinity. Research has highlighted the role of PGRs in promoting root and shoot development, enhancing photosynthetic efficiency, and improving nutrient uptake .

Case Study: Soybean Growth Enhancement

A review on plant growth regulators emphasized the positive impact of glycine-based compounds on soybean productivity. The application of these compounds was found to improve nodulation and biomass accumulation, leading to higher seed yields under various environmental conditions .

Organic Synthesis

In organic chemistry, Glycine, N-(1-oxo-4-pentenyl)- (9CI) serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including Michael additions and condensation reactions. This versatility makes it an essential compound in the development of new synthetic methodologies.

Table: Comparison of Glycine Derivatives in Organic Synthesis

| Compound Name | Reaction Type | Application |

|---|---|---|

| Glycine, N-(1-oxo-4-pentenyl)- | Michael Addition | Synthesis of β-amino acids |

| Other Glycine Derivatives | Condensation Reactions | Formation of peptide bonds |

| Glycine-based PGRs | Growth Regulation | Enhancing agricultural productivity |

Cosmetic Applications

Emerging research suggests that glycine derivatives may also find applications in cosmetics due to their skin-beneficial properties. Compounds with similar structures have been associated with anti-aging effects and skin hydration properties. Their ability to promote cell turnover and improve skin texture makes them candidates for incorporation into cosmetic formulations .

Mecanismo De Acción

The mechanism of action of Glycine, N-(1-oxo-4-pentenyl)- (9CI) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing various biochemical processes.

Pathways Involved: It is involved in pathways related to oxidative stress, inflammation, and cellular signaling.

Comparación Con Compuestos Similares

Glycine: A simple amino acid with the formula C2H5NO2, used in various metabolic processes.

4-Oxo-2-pentenoic acid: A related compound with similar structural features but different functional properties.

Uniqueness: Glycine, N-(1-oxo-4-pentenyl)- (9CI) is unique due to its α,β-unsaturated ketone structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Actividad Biológica

Glycine, N-(1-oxo-4-pentenyl)- (9CI) is a synthetic derivative of glycine that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with enzymes, antioxidant properties, and implications in therapeutic applications.

Chemical Structure and Properties

Glycine, N-(1-oxo-4-pentenyl)- is characterized by the presence of a carbonyl group and a pentenyl side chain. This structure may influence its reactivity and interactions within biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 141.15 g/mol |

| Functional Groups | Amine, Carbonyl |

| Solubility | Soluble in polar solvents |

1. Antioxidant Activity

Research indicates that the carbonyl group in Glycine, N-(1-oxo-4-pentenyl)- may contribute to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. A study highlighted that compounds with similar structures exhibit significant antioxidant activity, suggesting potential protective effects against cellular damage caused by oxidative stress.

2. Enzyme Interactions

Glycine derivatives are known to interact with various enzymes and receptors, potentially influencing metabolic pathways. Preliminary studies suggest that Glycine, N-(1-oxo-4-pentenyl)- may modulate enzyme activity related to metabolic processes, although specific interactions remain to be fully elucidated.

3. Therapeutic Potential

The compound's unique structure positions it as a candidate for further investigation in therapeutic contexts. Its potential roles in anti-inflammatory and anticancer activities are under exploration, paralleling findings related to other glycine derivatives .

Case Study 1: Antioxidant Effects

In a controlled study examining the antioxidant effects of various glycine derivatives, Glycine, N-(1-oxo-4-pentenyl)- demonstrated a notable reduction in reactive oxygen species (ROS) levels in cultured cells. The study concluded that the compound's carbonyl group plays a significant role in its ability to scavenge free radicals.

Case Study 2: Enzymatic Activity Modulation

Another investigation focused on the modulation of enzymatic activities by Glycine, N-(1-oxo-4-pentenyl)-. Results indicated that the compound could enhance the activity of certain metabolic enzymes while inhibiting others, suggesting a complex role in metabolic regulation.

Propiedades

IUPAC Name |

2-(pent-4-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-3-4-6(9)8-5-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVCNIBHCQRXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665204 | |

| Record name | N-Pent-4-enoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479640-27-2 | |

| Record name | N-Pent-4-enoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.